2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Description
Molecular Formula and Weight Analysis
The molecular composition of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is defined by the molecular formula C₇H₉BrN₂S, which reflects the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom. The molecular weight has been precisely determined as 233.13 grams per mole through computational analysis, representing a relatively compact heterocyclic structure with significant halogen substitution. This molecular weight calculation accounts for the bromine substituent, which contributes substantially to the overall mass due to bromine's atomic weight of approximately 79.9 atomic mass units.
The elemental composition analysis reveals specific structural features that influence the compound's physicochemical properties. The carbon-to-nitrogen ratio of 3.5:1 indicates a nitrogen-rich heterocyclic system, while the presence of both sulfur and bromine atoms introduces unique electronic and steric characteristics. The hydrogen count of nine atoms suggests a partially saturated ring system, consistent with the tetrahydropyridine designation that indicates four additional hydrogen atoms compared to the fully aromatic pyridine analog.
Comparative molecular weight analysis with related thiazolopyridine derivatives demonstrates the structural impact of specific substitutions. The parent compound 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, lacking the bromine substituent, exhibits a molecular weight of 154.24 grams per mole with the formula C₇H₁₀N₂S. This comparison reveals that bromine substitution increases the molecular weight by approximately 78.89 grams per mole while simultaneously replacing one hydrogen atom, confirming the halogenation at position 2 of the thiazole ring.
The molecular formula analysis also provides insights into the degree of unsaturation within the compound. With the formula C₇H₉BrN₂S, the degree of unsaturation can be calculated as four, indicating the presence of four ring systems or double bond equivalents. This calculation aligns with the fused bicyclic structure containing one thiazole ring (contributing two degrees of unsaturation) and one tetrahydropyridine ring (contributing two additional degrees of unsaturation through the ring formation and partial saturation).
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming fused heterocyclic systems. The primary International Union of Pure and Applied Chemistry name is designated as 2-bromo-5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridine, which precisely describes the structural arrangement and substitution pattern. This nomenclature system incorporates several key elements: the thiazolo[5,4-c]pyridine core structure indicating the fusion pattern between the thiazole and pyridine rings, the positional descriptors for substituents, and the hydrogenation state designation.
Alternative systematic names documented in chemical databases include variations that emphasize different aspects of the molecular structure. The Chemical Abstracts Service registry recognizes multiple synonymous designations, including "Thiazolo[5,4-c]pyridine, 2-bromo-4,5,6,7-tetrahydro-5-methyl-" which follows Chemical Abstracts Service indexing conventions. Additional nomenclature variants include "2-bromo-5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine" and "2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine," reflecting different formatting approaches for indicating the hydrogenation state.
The systematic classification places this compound within the broader category of thiazolopyridines, which constitute an important class of fused heterocyclic compounds containing both sulfur and nitrogen heteroatoms. The specific [5,4-c] fusion pattern indicates that the thiazole ring is connected to the pyridine ring through positions 5 and 4 of the thiazole and positions c of the pyridine numbering system. This classification distinguishes it from other thiazolopyridine isomers such as thiazolo[5,4-b]pyridine or thiazolo[4,5-b]pyridine derivatives, which exhibit different fusion patterns and consequently different chemical and biological properties.
The compound's classification as a tetrahydro derivative indicates partial saturation of the pyridine ring, specifically involving the addition of four hydrogen atoms to create a saturated aliphatic region within the bicyclic framework. This structural feature significantly influences the compound's conformational flexibility and three-dimensional shape compared to fully aromatic analogs. The presence of the N-methyl substituent at position 5 further modifies the electronic distribution and steric environment, contributing to the compound's unique reactivity profile and potential biological activity.
Stereochemical Considerations and Conformational Analysis
The stereochemical analysis of this compound reveals important conformational characteristics that influence its chemical behavior and biological activity. The tetrahydropyridine ring system introduces conformational flexibility due to the presence of saturated carbon centers, allowing for multiple chair and boat conformations similar to cyclohexane derivatives. The N-methyl substitution at position 5 creates an asymmetric environment that may influence the preferred conformational states and overall molecular geometry.
Computational studies and X-ray crystallographic analysis of related compounds have provided insights into the conformational preferences of this structural class. Research on factor Xa inhibitors incorporating the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold has revealed specific binding conformations and intramolecular interactions. X-ray crystal analysis has demonstrated that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety adopts specific three-dimensional orientations when bound to protein targets, with the tetrahydropyridine ring exhibiting preferred chair conformations.
Advanced computational analysis using ab initio energy calculations has identified novel intramolecular interactions within this compound class. Specifically, research has discovered significant sulfur-oxygen close contacts that contribute to conformational stability. The Mulliken population analysis suggests that these interactions arise from both electrostatic sulfur-oxygen affinity and nitrogen-oxygen repulsion, creating a complex electronic environment that influences the overall molecular conformation. These findings indicate that the restricted conformational states may be energetically favored and could contribute to enhanced binding affinity in biological systems.
The conformational analysis also reveals the impact of the bromine substituent on molecular geometry and electronic distribution. The bromine atom at position 2 of the thiazole ring introduces significant steric bulk and electronic effects that influence the overall molecular shape and potential intermolecular interactions. The electronegativity of bromine creates localized charge distribution changes that may affect hydrogen bonding patterns and van der Waals interactions with biological targets or chemical reagents.
The tetrahydropyridine ring's conformational flexibility allows for multiple accessible conformations that may be relevant for different chemical and biological contexts. The N-methyl group's orientation relative to the thiazole ring system creates additional steric considerations that influence the compound's overall three-dimensional structure. These conformational features are particularly important for understanding the compound's role as a pharmaceutical intermediate and its potential for structure-activity relationship optimization in drug development programs.
Comparative Analysis with Related Thiazolopyridine Derivatives
Comprehensive comparative analysis of this compound with related thiazolopyridine derivatives reveals distinctive structural and functional characteristics within this heterocyclic family. The comparison encompasses various thiazolopyridine isomers, substitution patterns, and saturation states, providing insights into structure-property relationships and potential applications.
The most closely related analog is 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which lacks the bromine substituent at position 2. This comparison highlights the specific contribution of halogen substitution to molecular properties, with the brominated derivative exhibiting increased molecular weight (233.13 versus 154.24 grams per mole) and altered electronic characteristics. The bromine substitution introduces enhanced reactivity toward nucleophilic substitution reactions while maintaining the core heterocyclic framework and conformational characteristics.
Analysis of thiazolopyridine isomers reveals the significance of fusion pattern variations. Thiazolo[5,4-b]pyridine represents an alternative fusion pattern where the thiazole and pyridine rings are connected differently, resulting in distinct electronic properties and biological activities. The [5,4-b] isomer exhibits a molecular formula of C₆H₄N₂S with a molecular weight of 136.18 grams per mole, demonstrating a different substitution pattern and ring fusion geometry compared to the [5,4-c] system under investigation.
Another important comparison involves the triazolopyridine class of compounds, which incorporates an additional nitrogen atom within the fused ring system. For example, 1H-1,2,3-triazolo[4,5-b]pyridine exhibits the molecular formula C₅H₄N₄ with a molecular weight of 120.12 grams per mole, representing a related but distinct heterocyclic framework. This comparison demonstrates how heteroatom variation influences molecular properties and potential applications, with triazolopyridines finding applications in antidepressant drug development and as pharmaceutical intermediates.
The relationship between saturation state and molecular properties becomes evident when comparing the tetrahydro derivative with fully aromatic analogs. The parent thiazolo[5,4-c]pyridine system (C₆H₄N₂S, molecular weight 136.18 grams per mole) represents the fully aromatic analog. The tetrahydro modification introduces conformational flexibility and altered electronic characteristics while maintaining the core heterocyclic framework. This structural modification significantly impacts the compound's chemical reactivity, biological activity potential, and physicochemical properties such as solubility and lipophilicity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₇H₉BrN₂S | 233.13 | Brominated, N-methylated, tetrahydro |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | C₇H₁₀N₂S | 154.24 | N-methylated, tetrahydro |
| Thiazolo[5,4-c]pyridine | C₆H₄N₂S | 136.18 | Fully aromatic, unsubstituted |
| Thiazolo[5,4-b]pyridine | C₆H₄N₂S | 136.18 | Alternative fusion pattern |
| 1H-1,2,3-Triazolo[4,5-b]pyridine | C₅H₄N₄ | 120.12 | Triazole-pyridine fusion |
The comparative analysis also encompasses the hydrochloride salt forms of related compounds, which exhibit altered solubility and stability characteristics. For instance, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride demonstrates enhanced water solubility compared to the free base form, with implications for pharmaceutical formulation and biological activity. Similarly, carboxylic acid derivatives such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride serve as important synthetic intermediates, particularly in the preparation of anticoagulant drugs like edoxaban.
Properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFJWBPUCAWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457639 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143150-92-9 | |
| Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Amino Precursor (Compound 2)
Compound 2 is synthesized via cyclocondensation of a protected piperidone derivative with sulfur and cyanamide in the presence of a catalytic secondary amine. The reaction proceeds at 80–100°C in toluene, yielding the thiazolo[5,4-c]pyridine core. Methylation at the 5-position is achieved using formaldehyde and triacetoxysodium borohydride, followed by isolation as a hydrochloride salt (85–90% purity).
Bromination via Diazotization
The amino group at the 2-position of Compound 2 undergoes diazotization using hydrobromic acid (HBr) and alkyl nitrite (e.g., isoamyl nitrite). The reaction mechanism proceeds as follows:
Optimized Conditions :
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Solvent : Toluene (aromatic hydrocarbons preferred for stability).
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Temperature : 0–5°C for diazotization, followed by gradual warming to 40–70°C.
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Reagents : Stoichiometric HBr (1.2 equiv) and isoamyl nitrite (1.1 equiv).
Advantages :
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Eliminates copper bromide(II), reducing metal contamination.
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Scalable to industrial production with minimal byproducts.
Direct Bromination Using N-Bromosuccinimide (NBS)
An alternative approach employs NBS as the brominating agent, targeting the 2-position of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. While less common, this method avoids diazotization and is applicable to substrates sensitive to strong acids.
Reaction Mechanism
NBS undergoes radical-mediated bromination in the presence of light or initiators like azobisisobutyronitrile (AIBN):
Optimized Conditions :
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Solvent : Acetonitrile or chloroform.
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Temperature : Reflux (80–82°C for acetonitrile).
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Reagents : NBS (1.05 equiv), AIBN (0.1 equiv).
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Yield : 60–65% (lower than diazotization due to competing side reactions).
Limitations :
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Requires rigorous exclusion of moisture.
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Less suitable for large-scale synthesis due to cost and handling challenges.
One-Pot Synthesis from Chloronitropyridine Derivatives
A novel route reported in recent literature involves the one-pot assembly of the thiazolo[5,4-c]pyridine ring followed by bromination. This method streamlines the synthesis by integrating core formation and functionalization.
Thiazolo Ring Formation
Chloronitropyridine reacts with thiourea or thioamides in dimethylformamide (DMF) at 120°C, forming the thiazolo[5,4-c]pyridine skeleton. Subsequent methylation with iodomethane introduces the 5-methyl group.
In Situ Bromination
Bromine or HBr is introduced directly into the reaction mixture, leveraging the electron-deficient nature of the pyridine ring to facilitate electrophilic substitution:
Optimized Conditions :
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Solvent : DMF or ethanol.
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Temperature : 60°C for bromination.
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Yield : 50–55% (lower due to competing nitration side reactions).
Comparative Analysis of Methods
| Method | Reagents | Yield | Scalability | Purity |
|---|---|---|---|---|
| Diazotization | HBr, alkyl nitrite | 70–75% | Industrial | >90% |
| NBS Bromination | NBS, AIBN | 60–65% | Laboratory | 85–88% |
| One-Pot Synthesis | Br₂, thiourea | 50–55% | Pilot scale | 80–82% |
Industrial Optimization and Challenges
Solvent Selection
Toluene is preferred for diazotization due to its high boiling point (110°C) and compatibility with HBr. Ethanol and acetonitrile are avoided in large-scale processes due to flammability and cost.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolo[5,4-c]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the parent thiazolo[5,4-c]pyridine.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Research
One of the notable applications of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is in the development of direct Factor Xa inhibitors. These inhibitors are crucial for treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The compound serves as an important intermediate in synthesizing novel anticoagulants that exhibit enhanced efficacy and reduced side effects compared to traditional therapies .
Case Study: Synthesis of Direct FXa Inhibitors
Research has demonstrated that derivatives of this compound can be modified to develop potent FXa inhibitors. For instance, modifications to the thiazole ring and substitution patterns on the pyridine core have yielded compounds with improved pharmacokinetic profiles and selectivity for the target enzyme .
Synthetic Chemistry
Intermediate in Organic Synthesis
This compound is utilized as an intermediate in various organic syntheses. Its unique structure allows chemists to introduce diverse functional groups through electrophilic substitution reactions. The bromine atom acts as a good leaving group for nucleophilic substitutions, facilitating the synthesis of more complex molecules.
Example Reactions
- Nucleophilic Substitution: The bromine atom can be replaced by amines or other nucleophiles to create derivatives that may possess biological activity or serve as building blocks for further synthetic endeavors.
- Cyclization Reactions: The compound can undergo cyclization reactions to form larger heterocyclic systems, which are prevalent in many pharmaceuticals.
Material Science
Potential in Polymer Chemistry
The thiazolo-pyridine scaffold has potential applications in polymer chemistry due to its ability to participate in various polymerization processes. Research indicates that incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS Number: 143150-92-9) is a heterocyclic compound belonging to the thiazolo-pyridine family. It exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNS
- Molecular Weight : 233.13 g/mol
- Purity : >95% (HPLC)
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound has demonstrated potential as an inhibitor of specific enzymes and receptors, showcasing its relevance in therapeutic applications.
Key Biological Activities:
- CYP Enzyme Inhibition :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies and Experimental Data
The biological activity of this compound is largely attributed to its structural features that allow interaction with various biological targets:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to improve yield and purity?
- Methodology : Start with the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using HBr under controlled低温 conditions (-30°C) to minimize side reactions like ring-opening or over-bromination. Purification via recrystallization in ethanol or aqueous HCl can isolate the product with >95% purity . Monitor reaction progress using LC-MS or TLC with iodine staining for intermediate detection.
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Combine -/-NMR to confirm the thiazolo-pyridine core and bromine substitution (e.g., downfield shifts at δ 3.2–4.5 ppm for methylene protons adjacent to sulfur). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] ~ 219.1 for CHBrNS) . IR spectroscopy can confirm the absence of undesired functional groups (e.g., carbonyls from degradation).
Q. How does the compound’s solubility profile impact experimental design in pharmacological assays?
- Methodology : The compound’s low water solubility (~50 g/L in pure water) necessitates the use of co-solvents like DMSO or ethanol (≤5% v/v) to avoid precipitation in cell-based assays. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability in buffer systems .
Advanced Research Questions
Q. What computational strategies are effective for modeling the conformational dynamics of this compound in enzyme binding pockets?
- Methodology : Perform ab initio calculations (e.g., DFT at B3LYP/6-31G* level) to map low-energy conformers. Dock optimized structures into target enzymes (e.g., factor Xa’s S4 subsite) using molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Validate predictions with X-ray crystallography (as in Edoxaban’s S4 binding studies) .
Q. How can researchers resolve contradictory data regarding the compound’s stability under acidic conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation pathways in HCl vs. HBr: the bromine substituent may stabilize the thiazole ring against acid hydrolysis compared to chloro analogs (e.g., 2-chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which degrades 30% faster) .
Q. What strategies mitigate interference from this compound in mass spectrometry-based impurity profiling (e.g., in Edoxaban API)?
- Methodology : Use selective ion monitoring (SIM) to distinguish the parent ion (m/z 219.1) from co-eluting impurities like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (m/z 214.2). Employ hydrophilic interaction chromatography (HILIC) to separate polar degradants .
Q. How does the methyl group at position 5 influence the compound’s electronic properties and reactivity?
- Methodology : Compare Mulliken charge distributions (via DFT) between 5-methyl and unsubstituted analogs. The methyl group induces electron-donating effects, stabilizing the thiazolo ring against electrophilic attack. Experimentally, assess reactivity via bromine displacement reactions with nucleophiles (e.g., amines) under varying pH .
Critical Research Considerations
- Stereoelectronic Effects : The compound’s rigid bicyclic structure restricts conformational flexibility, which is critical for binding to enzymes like factor Xa. Use NOESY NMR or X-ray crystallography to validate predicted conformers .
- Impurity Cross-Reactivity : In pharmaceutical contexts (e.g., Edoxaban), ensure LC-MS methods differentiate this brominated impurity from sulfonate salts (e.g., 4-methylbenzenesulfonate adducts, m/z 405.33) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
